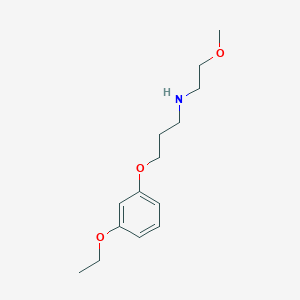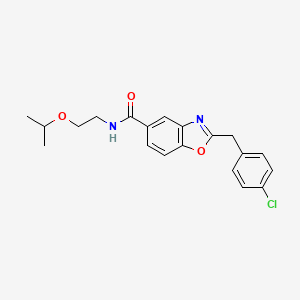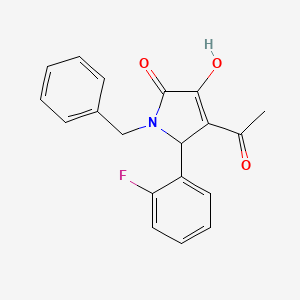
1-(2-adamantyl)-4-sec-butylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-adamantyl)-4-sec-butylpiperazine (AdBuP) is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a piperazine derivative that has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
作用機序
The mechanism of action of 1-(2-adamantyl)-4-sec-butylpiperazine is not fully understood, but it is thought to act primarily as a dopamine receptor agonist. It has been found to have a high affinity for the D2 dopamine receptor, which is involved in a range of physiological and behavioral processes. 1-(2-adamantyl)-4-sec-butylpiperazine may also interact with other neurotransmitter systems, such as the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
1-(2-adamantyl)-4-sec-butylpiperazine has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to increased locomotor activity and other behavioral effects. 1-(2-adamantyl)-4-sec-butylpiperazine has also been found to have effects on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, 1-(2-adamantyl)-4-sec-butylpiperazine has been found to have effects on the immune system, although the exact mechanisms of these effects are not yet fully understood.
実験室実験の利点と制限
One of the main advantages of 1-(2-adamantyl)-4-sec-butylpiperazine for lab experiments is its ability to selectively activate dopamine receptors. This allows researchers to study the effects of dopamine activation on behavior and cognition, without the confounding effects of other neurotransmitter systems. Additionally, 1-(2-adamantyl)-4-sec-butylpiperazine has a relatively long half-life, which allows for longer experiments and more precise dosing. However, there are also some limitations to the use of 1-(2-adamantyl)-4-sec-butylpiperazine in lab experiments. For example, its high affinity for the D2 dopamine receptor means that it may not be selective for this receptor subtype, and may also activate other dopamine receptors at higher doses.
将来の方向性
There are a number of potential future directions for research on 1-(2-adamantyl)-4-sec-butylpiperazine. One area of interest is in the study of addiction and drug abuse, where 1-(2-adamantyl)-4-sec-butylpiperazine may have potential as a therapeutic agent. Additionally, 1-(2-adamantyl)-4-sec-butylpiperazine may have applications in the study of neurological disorders such as Parkinson's disease, where it may be able to activate dopamine receptors in a more targeted way than current treatments. Other potential future directions include the study of the immune system effects of 1-(2-adamantyl)-4-sec-butylpiperazine, as well as the development of more selective dopamine receptor agonists based on the structure of 1-(2-adamantyl)-4-sec-butylpiperazine.
合成法
The synthesis of 1-(2-adamantyl)-4-sec-butylpiperazine involves the reaction of 2-adamantanone with sec-butylamine and formaldehyde. This reaction produces a mixture of products, which can be separated using chromatography to isolate 1-(2-adamantyl)-4-sec-butylpiperazine. The yield of 1-(2-adamantyl)-4-sec-butylpiperazine from this synthesis method is typically around 50%, making it a relatively efficient process.
科学的研究の応用
1-(2-adamantyl)-4-sec-butylpiperazine has been found to have a range of potential applications in scientific research. One of the main uses of 1-(2-adamantyl)-4-sec-butylpiperazine is as a dopamine receptor agonist. This means that it can activate dopamine receptors in the brain, which can have a range of effects on behavior and cognition. 1-(2-adamantyl)-4-sec-butylpiperazine has also been found to have potential uses in the study of addiction and drug abuse, as well as in the treatment of neurological disorders such as Parkinson's disease.
特性
IUPAC Name |
1-(2-adamantyl)-4-butan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2/c1-3-13(2)19-4-6-20(7-5-19)18-16-9-14-8-15(11-16)12-17(18)10-14/h13-18H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVMORHXRGELLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Adamantyl)-4-butan-2-ylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B5212463.png)
![4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5212476.png)
![N-benzyl-6-[4-(3-pyridinylmethoxy)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5212484.png)


![4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5212509.png)
amine oxalate](/img/structure/B5212517.png)

![4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5212526.png)
![N-[4-(acetylamino)phenyl]-3,5,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5212529.png)
![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5212539.png)


